4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
The synthesis of 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the methylation of precursor compounds. One common method includes the methylation of a pyrazolopyrimidine scaffold using iodomethane in the presence of sodium hydride . Another approach involves the use of nucleophilic substitution reactions, where the pyrazolopyrimidine scaffold is reacted with various nucleophiles under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Cyclization Reactions: These reactions can form additional rings, enhancing the structural complexity and potential biological activity of the compound.
Common reagents used in these reactions include sodium hydride, iodomethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used to study enzyme inhibition, particularly xanthine oxidase, which is involved in various metabolic processes.
Industrial Applications: It is used in the synthesis of other complex molecules, contributing to the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of kinases, forming essential hydrogen bonds that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
4,6-Dihydroxy-1H-pyrazolo[3,4-d]pyrimidine: This compound is also a kinase inhibitor but has different substituents that may affect its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different ring structure, offering unique biological properties.
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPXICNROSCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679483 | |
Record name | 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98277-30-6 | |
Record name | 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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